molecular formula C22H35N5O B5362870 1-{[1'-(pyridin-4-ylmethyl)-1,4'-bipiperidin-3-yl]carbonyl}piperidin-4-amine

1-{[1'-(pyridin-4-ylmethyl)-1,4'-bipiperidin-3-yl]carbonyl}piperidin-4-amine

Cat. No. B5362870
M. Wt: 385.5 g/mol
InChI Key: IXZFUVQPGHGPSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[1'-(pyridin-4-ylmethyl)-1,4'-bipiperidin-3-yl]carbonyl}piperidin-4-amine, also known as P4C, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been widely studied for its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of 1-{[1'-(pyridin-4-ylmethyl)-1,4'-bipiperidin-3-yl]carbonyl}piperidin-4-amine involves its ability to bind to specific receptors in the body, including serotonin and dopamine receptors. By binding to these receptors, this compound can modulate various signaling pathways involved in cellular processes such as apoptosis, angiogenesis, and neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in the body. These effects include the inhibition of cancer cell growth, the reduction of amyloid-beta plaques in the brain, the protection of dopaminergic neurons from oxidative stress, and the improvement of cognitive function and motor function.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-{[1'-(pyridin-4-ylmethyl)-1,4'-bipiperidin-3-yl]carbonyl}piperidin-4-amine in lab experiments is its ability to selectively target specific receptors in the body, which can help researchers to better understand the underlying mechanisms of various diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which can make it challenging to use in certain experimental settings.

Future Directions

There are several future directions for the research on 1-{[1'-(pyridin-4-ylmethyl)-1,4'-bipiperidin-3-yl]carbonyl}piperidin-4-amine. One potential direction is to further investigate its potential therapeutic applications in other diseases, such as multiple sclerosis and Huntington's disease. Another potential direction is to develop more selective and less toxic analogs of this compound that can be used in a wider range of experimental settings. Additionally, future research could focus on understanding the long-term effects of this compound on the body and its potential for drug development.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications in various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound has the potential to lead to the development of new and effective treatments for various diseases.

Synthesis Methods

The synthesis of 1-{[1'-(pyridin-4-ylmethyl)-1,4'-bipiperidin-3-yl]carbonyl}piperidin-4-amine involves a series of chemical reactions that are carried out in a laboratory setting. The initial step involves the reaction of 4-pyridinemethanol with piperidine to form 1-(pyridin-4-ylmethyl)piperidine. The resulting compound is then subjected to a series of reactions involving 1,4-bis(3-chloro-2-methylpropyl)benzene and 1,4-bis(3-aminopropyl)piperazine to form this compound.

Scientific Research Applications

1-{[1'-(pyridin-4-ylmethyl)-1,4'-bipiperidin-3-yl]carbonyl}piperidin-4-amine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, this compound has been shown to improve cognitive function and reduce the accumulation of amyloid-beta plaques in the brain. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.

properties

IUPAC Name

(4-aminopiperidin-1-yl)-[1-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35N5O/c23-20-5-14-26(15-6-20)22(28)19-2-1-11-27(17-19)21-7-12-25(13-8-21)16-18-3-9-24-10-4-18/h3-4,9-10,19-21H,1-2,5-8,11-17,23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZFUVQPGHGPSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CCN(CC2)CC3=CC=NC=C3)C(=O)N4CCC(CC4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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